1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . This group is often used in medicinal chemistry due to its ability to modify the physicochemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group can influence the physical and chemical properties of the compound .Scientific Research Applications
Synthesis of Amino Acids : A derivative of pyrrolidine-2,5-dione is used in a one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminobutyric acid (GABA), demonstrating an efficient synthesis approach with high yields and purities (Cal et al., 2012).
Corrosion Inhibition : Derivatives of pyrrolidine-2,5-dione, namely 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been found to be effective as corrosion inhibitors for carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).
Organic Synthesis : This compound has been used as an oxidizing agent for the synthesis of various organic compounds. For instance, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione is an effective agent for oxidizing pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).
Electronic and Optoelectronic Applications : Derivatives of pyrrolidine-2,5-dione, such as in the case of diketopyrrolopyrrole, have been explored for their use in organic solar cells and photoluminescent materials, showing promising properties for electronic applications (Gupta et al., 2017); (Beyerlein & Tieke, 2000).
Pharmaceutical and Medicinal Chemistry : While specific applications in this area for the exact compound were not found, closely related derivatives have been investigated for their potential in pharmaceuticals, such as in the study of forced degradation and photodegradation of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are analgesic active compounds (Muszalska et al., 2015).
Materials Science : Studies in materials science have also utilized derivatives of pyrrolidine-2,5-dione. For example, the study of the electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface explores the formation of phenanthroline-5,6-dione (Gayathri & Kumar, 2014).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The success of suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the action of compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-7(2-4-8)11(19)20-16-9(17)5-6-10(16)18/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFGXLSRQYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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